PD117588

Beschreibung

The exact mass of the compound 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

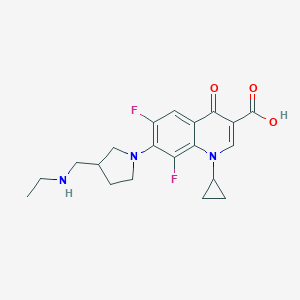

IUPAC Name |

1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBGUJBLPRXPIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912519 |

Source

|

| Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99734-97-1 |

Source

|

| Record name | PD 117588 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

No Publicly Available Data on PD117588's Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as PD117588. This prevents the creation of an in-depth technical guide on its mechanism of action as requested.

Extensive searches were conducted across multiple platforms, including broad scientific publication searches and targeted queries in prominent chemical and pharmacological databases such as PubChem, ChEMBL, and DrugBank. These efforts failed to identify any registered compound or research publication associated with the identifier "this compound."

This lack of information suggests several possibilities:

-

Internal or Proprietary Designation: this compound may be an internal compound code used by a pharmaceutical company or research institution that has not been disclosed publicly.

-

Typographical Error: The provided identifier may contain a typographical error.

-

Early-Stage or Discontinued Compound: The compound may have been synthesized and tested in early-stage research but did not lead to any published studies.

Without any foundational information—such as the chemical structure, molecular target, or observed biological effects of this compound—it is impossible to provide the requested in-depth technical guide. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the complete absence of source material.

It is recommended that the user verify the compound identifier "this compound" for accuracy and potential alternative naming conventions. If the compound is from a specific research program or company, consulting internal documentation would be the necessary next step to obtain the required information.

The Pharmacology of PD117588: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of PD117588, a selective kappa-opioid receptor agonist. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will leverage data from the closely related and well-characterized compound, PD117302, to illustrate the pharmacological profile representative of this chemical series.

Executive Summary

This compound belongs to a series of potent and selective kappa-opioid receptor (KOR) agonists. Its pharmacological activity is primarily mediated through its interaction with the KOR, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including analgesia, diuresis, and mood regulation. This guide details the binding affinity, functional potency, and downstream signaling pathways associated with compounds in this class, providing a technical foundation for researchers in pharmacology and drug development.

Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency. For kappa-opioid agonists like those in the PD117 series, binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand competition binding assay.

Table 1: Opioid Receptor Binding Affinity of PD117302 and Reference Compounds

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |

| PD117302 | Kappa (κ) | 3.7 | [³H]-etorphine | Guinea-pig brain homogenates[1] |

| Mu (µ) | 408 | [³H]-[D-Ala², MePhe⁴, Glyol⁵]-enkephalin ([³H]-DAGOL) | Guinea-pig brain homogenates[1] | |

| Sigma (σ) | 1800 | [³H]-SKF 10047 | Guinea-pig brain homogenates[1] | |

| U-69,593 (Reference κ-agonist) | Kappa (κ) | - | - | - |

| Ethylketocyclazocine (Reference κ-agonist) | Kappa (κ) | - | - | - |

Note: Data for reference compounds are included for comparative purposes. Specific Ki values for these compounds can vary based on experimental conditions.

Functional Activity

The functional activity of a receptor agonist is its ability to elicit a biological response upon binding to the receptor. For KOR agonists, this is often measured in vitro through assays that quantify the inhibition of electrically-evoked muscle contractions in isolated tissue preparations or by measuring the activation of G proteins.

PD117302 has been shown to be a potent agonist in functional bioassays, causing a concentration-dependent inhibition of contractions in the guinea-pig ileum and rabbit vas deferens, effects that are reversible by the opioid antagonist naloxone.[1]

Table 2: Functional Potency of PD117302

| Assay | IC₅₀ (nM) | Tissue Preparation |

| Guinea-Pig Ileum Assay | 1.1 | Electrically-stimulated guinea-pig ileum[1] |

| Rabbit Vas Deferens Assay | 45 | Electrically-stimulated rabbit vas deferens[1] |

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The KOR is coupled to inhibitory G proteins (Gαi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Experimental Protocols

The characterization of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Protocol:

-

Membrane Preparation: Brain tissue (e.g., from guinea pig) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the opioid receptors.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled kappa-opioid ligand (e.g., [³H]-etorphine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human kappa-opioid receptor or from brain tissue are prepared.

-

Assay Setup: In a 96-well plate, the membranes are incubated in an assay buffer containing GDP, MgCl₂, and NaCl with varying concentrations of the test agonist.

-

Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.

-

Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

-

Detection: The amount of radioactivity on the filters is quantified.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

In Vivo Effects

In vivo studies with PD117302 have demonstrated effects consistent with its in vitro profile as a selective kappa-opioid agonist. These include dose-dependent antinociception against mechanical and chemical noxious stimuli.[2] Furthermore, PD117302 has been shown to produce naloxone-reversible diuresis, a characteristic effect of kappa-opioid receptor activation.[2] Notably, it did not cause significant respiratory depression or inhibition of gastrointestinal motility, effects typically associated with mu-opioid receptor agonism.[2]

Conclusion

This compound is a member of a class of selective kappa-opioid receptor agonists. Based on the detailed pharmacological data available for the closely related compound PD117302, it is anticipated that this compound exhibits high affinity and functional potency at the kappa-opioid receptor, with minimal activity at other opioid receptor subtypes. Its mechanism of action involves the activation of Gi/o protein-coupled signaling cascades, leading to the modulation of ion channels and adenylyl cyclase activity. The in vivo effects are consistent with KOR activation, including analgesia and diuresis, with a favorable side-effect profile compared to mu-opioid agonists. This technical guide provides a foundational understanding of the pharmacology of this compound and related compounds for researchers and professionals in the field of drug discovery and development.

References

Unveiling the Adenosine A2 Receptor Selectivity of PD 117519 (CI-947): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the adenosine A2 receptor selectivity profile of the compound PD 117519, also known as CI-947. Designed for researchers, scientists, and drug development professionals, this document synthesizes available binding affinity data, outlines relevant experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this adenosine receptor agonist.

Core Compound: PD 117519 (CI-947)

PD 117519 is an adenosine receptor agonist that has demonstrated a notable preference for the A2 subtype over the A1 subtype. This selectivity is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications, particularly in areas where targeted A2 receptor activation is desired.

Quantitative Analysis: Binding Affinity Profile

The selectivity of PD 117519 for the adenosine A2 receptor has been quantified through competitive radioligand binding assays. The following table summarizes the available data on its inhibitory constants (IC50) at rat brain adenosine A1 and A2 receptors.

| Receptor Subtype | IC50 (µM) |

| Adenosine A1 | 810 |

| Adenosine A2 | 30 |

Data derived from studies on rat brain membranes.

Experimental Protocols: Methodologies for Receptor Binding Studies

The determination of binding affinities for compounds like PD 117519 typically involves radioligand binding assays. Below is a generalized protocol for such an assay targeting adenosine receptors in rat brain membranes.

Radioligand Binding Assay for Adenosine A1 and A2 Receptors

1. Membrane Preparation:

-

Rat brain tissue (e.g., cortex for A1, striatum for A2A) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

The assay is conducted in tubes containing the prepared cell membranes, a specific radioligand (e.g., [³H]CPA for A1 receptors, [³H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled competitor compound (PD 117519).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand.

Visualizing the Molecular Landscape

To better understand the context of PD 117519's activity, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical workflow for a radioligand binding assay.

Caption: Adenosine A2A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Concluding Remarks

PD 117519 (CI-947) exhibits clear selectivity for the adenosine A2 receptor over the A1 receptor. This characteristic, underscored by the quantitative binding data, suggests its potential as a tool compound for investigating A2 receptor-mediated physiological processes and as a starting point for the development of more selective A2 receptor agonists. Further research is warranted to fully elucidate its binding profile across all adenosine receptor subtypes and to comprehensively characterize its functional activity. The methodologies and pathways detailed in this guide provide a foundational framework for such future investigations.

An In-depth Technical Guide to PD117588: A Potent Quinolone Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD117588 is a synthetic fluoroquinolone antibacterial agent characterized by a broad spectrum of activity, particularly against Gram-positive bacteria. As a member of the quinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available quantitative data, a detailed description of its mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, a fluoroquinolone derivative, possesses a core structure essential for its antibacterial efficacy. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 99734-97-1 |

| Synonyms | PD-117588, PD 117588 |

| Chemical Formula | C₂₀H₂₃F₂N₃O₃ |

| SMILES Code | O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CC(CNCC)CC4)=C3F)C1=O)O |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 391.41 g/mol |

| Exact Mass | 391.1707 u |

| Elemental Analysis | C: 61.37%, H: 5.92%, F: 9.71%, N: 10.74%, O: 12.26% |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity across a wide range of bacterial species. Its efficacy is particularly noted against Gram-positive isolates, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Spectrum

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes, leading to double-stranded DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[2]

References

The Discovery and Synthesis of U-50,488: A Selective Kappa-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-50,488, initially misidentified in some contexts as PD117588, is a pioneering selective agonist for the kappa-opioid receptor (KOR). Its discovery marked a significant milestone in opioid research, providing a valuable chemical tool to unravel the physiological roles of the KOR system and offering a novel scaffold for the development of analgesics with a potentially lower abuse liability than traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of U-50,488. It includes a detailed summary of its binding affinity and functional activity, step-by-step experimental protocols for its synthesis and key biological assays, and visualizations of the signaling pathways it modulates.

Introduction: The Advent of a Selective Kappa-Opioid Agonist

The opioid system, comprising multiple receptor subtypes including mu (μ), delta (δ), and kappa (κ), has long been a focal point for pain management research. While mu-opioid receptor agonists are potent analgesics, their clinical utility is often hampered by severe side effects, including respiratory depression, constipation, and a high potential for addiction. The kappa-opioid receptor emerged as an attractive alternative target, as its activation also produces analgesia but is not associated with the same rewarding effects as mu-receptor activation.

U-50,488, chemically known as trans-(±)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide, was one of the first highly selective KOR agonists to be discovered. Its development provided researchers with an invaluable tool to investigate the distinct physiological and behavioral effects mediated by the kappa-opioid system, including analgesia, diuresis, and the modulation of mood and addiction.

Synthesis of U-50,488

The synthesis of U-50,488 has been reported through various routes. A refined procedure allows for the preparation of its optically pure enantiomers. The following section outlines a general synthetic scheme.

Experimental Protocol: Synthesis of U-50,488

A common synthetic route to U-50,488 involves the key intermediate trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine.

Step 1: Synthesis of trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine

-

Starting Material: Commercially available trans-1,2-diaminocyclohexane is the typical starting material.

-

Monosubstitution: React trans-1,2-diaminocyclohexane with a suitable pyrrolidinylating agent, such as 1,4-dibromobutane, under basic conditions to achieve monosubstitution.

-

N-methylation: The remaining primary amine is then methylated using a methylating agent like methyl iodide or via reductive amination with formaldehyde and a reducing agent (e.g., sodium borohydride).

-

Purification: The resulting trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine is purified by distillation or chromatography.

Step 2: Acylation to Yield U-50,488

-

Reactant Preparation: Dissolve the purified trans-2-(1-pyrrolidinyl)-N-methylcyclohexylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Acylating Agent: Add 3,4-dichlorophenylacetyl chloride dropwise to the solution at a controlled temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield U-50,488.

Biological Activity and Pharmacology

U-50,488 exhibits high affinity and selectivity for the kappa-opioid receptor over mu- and delta-opioid receptors.

Receptor Binding Affinity

The binding affinity of U-50,488 to opioid receptors is typically determined through competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Kappa (κ) | [³H]-Ethylketocyclazocine | Guinea Pig Brain | 1.1 - 12 | [1][2] |

| Mu (μ) | [³H]-Dihydromorphine | Rat Brain | >500 - 6100 | [1][3] |

| Delta (δ) | [³H]-DADLE | Guinea Pig Brain | >10000 | [2] |

Table 1: Binding Affinity (Ki) of U-50,488 for Opioid Receptors

Functional Activity

The agonist activity of U-50,488 is assessed through various in vitro and in vivo functional assays.

| Assay | Model System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CHO-KOR cells | IC₅₀ | 2.13 nM | [4] |

| FLIPR Membrane Potential | CHO-KOR cells | IC₅₀ | 0.13 nM | [4] |

| Warm Water Tail-Withdrawal | Mice | ED₅₀ | ~5-10 mg/kg | [5] |

| Acetic Acid Writhing | Mice | - | Potent Analgesia | [6] |

Table 2: Functional Activity of U-50,488

Signaling Pathways Modulated by U-50,488

Activation of the kappa-opioid receptor by U-50,488 initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

G-Protein Dependent Signaling

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is believed to mediate the analgesic effects of KOR agonists.[7]

β-Arrestin Mediated Signaling

Like many GPCRs, the activated KOR can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. The β-arrestin pathway is often associated with receptor desensitization and internalization, and in the case of KOR, has been linked to the aversive and dysphoric side effects of its agonists.[7]

Downstream Effector Pathways

Recent studies have elucidated further downstream signaling cascades activated by U-50,488, including:

-

PI3Kγ/AKT/nNOS/NO Pathway: Peripheral activation of KOR by U-50,488 can inhibit inflammatory hyperalgesia through this pathway.[8]

-

Ca²⁺/CaMKII/CREB Pathway: Intrathecal administration of U-50,488 has been shown to ameliorate neuropathic pain via modulation of this pathway.[9]

-

p38 MAPK Pathway: The activation of p38 MAPK in the amygdala has been associated with the aversive effects of U-50,488.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kappa-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand: [³H]-U-69,593 or [³H]-ethylketocyclazocine.

-

Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-50,488).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of the unlabeled KOR agonist.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-180 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the kappa-opioid receptor upon agonist stimulation.

Materials:

-

A cell line co-expressing the kappa-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® or Tango™ assay systems).

-

Cell culture medium and supplements.

-

Test compound (U-50,488) and a reference agonist.

-

Assay plates (e.g., white, opaque 384-well plates).

-

Detection reagents specific to the reporter system.

-

A luminometer or fluorescence plate reader.

Procedure:

-

Seed the engineered cells into the assay plates and incubate overnight.

-

Prepare serial dilutions of the test compound and reference agonist.

-

Treat the cells with the compounds for a specified time (e.g., 30-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using the appropriate plate reader.

-

Generate concentration-response curves and calculate the EC₅₀ and Emax values for β-arrestin recruitment.

In Vivo Analgesia Model: Warm Water Tail-Withdrawal Assay

Objective: To assess the antinociceptive effects of U-50,488 in an acute thermal pain model.

Materials:

-

Male or female mice (e.g., C57BL/6J).

-

U-50,488 dissolved in a suitable vehicle (e.g., saline).

-

A water bath maintained at a constant temperature (e.g., 50 ± 0.5 °C).

-

Plexiglass restraints.

-

A stopwatch.

Procedure:

-

Habituate the mice to the plexiglass restraints for several days prior to the experiment.

-

On the test day, administer U-50,488 or vehicle via the desired route (e.g., intraperitoneal injection).

-

At a predetermined time post-injection (e.g., 30 minutes), place the mouse in the restraint.

-

Immerse the distal one-third of the mouse's tail into the warm water bath.

-

Record the latency for the mouse to flick or withdraw its tail from the water. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.

-

Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Generate a dose-response curve to determine the ED₅₀ of U-50,488.[5]

Visualizations

Signaling Pathways of U-50,488

Caption: Signaling pathways activated by U-50,488 upon binding to the kappa-opioid receptor.

Experimental Workflow: Receptor Binding Assay

Caption: A generalized workflow for a competitive radioligand receptor binding assay.

Conclusion

U-50,488 remains a cornerstone in the study of the kappa-opioid system. Its high selectivity has enabled significant progress in understanding the physiological and pathological roles of KOR. The detailed synthetic and pharmacological data presented in this guide are intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are working to create the next generation of safer and more effective analgesics. The ongoing exploration of biased agonism and the downstream signaling pathways modulated by KOR agonists, sparked by pioneering molecules like U-50,488, continues to be a promising avenue for therapeutic innovation.

References

- 1. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

PD117588: An In-Depth Technical Guide on Core Solubility and Stability Data

Quantitative Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. Quantitative solubility data for PD117588 in various solvents would be necessary for its application in research and drug development.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Phosphate-Buffered Saline (PBS) | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Ethanol | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Methanol | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

Note: A predicted aqueous solubility of 42.7 µg/mL has been reported for a structurally related quinoline carboxylic acid ethyl ester, but this is not experimentally verified data for this compound.

Experimental Protocol: Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by a quantitative analytical technique.

-

Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker or incubator (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used to quantify the amount in the saturated solution.

Stability Profile

Assessing the stability of a compound under various conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 2: Stability of this compound in Solution

| Solvent | Temperature (°C) | Storage Duration | Purity (%) | Degradation Products | Method |

| DMSO | -20 | Data not available | Data not available | Data not available | e.g., HPLC |

| DMSO | 4 | Data not available | Data not available | Data not available | e.g., HPLC |

| PBS (pH 7.4) | 37 | Data not available | Data not available | Data not available | e.g., HPLC |

Table 3: Solid-State Stability of this compound

| Condition | Storage Duration | Purity (%) | Physical Appearance | Method |

| 25°C / 60% RH | Data not available | Data not available | Data not available | e.g., HPLC, XRPD |

| 40°C / 75% RH | Data not available | Data not available | Data not available | e.g., HPLC, XRPD |

| Photostability | Data not available | Data not available | Data not available | e.g., HPLC |

Experimental Protocol: Stability Assessment

Forced degradation studies are typically performed to identify potential degradation products and pathways.

-

Sample Preparation: Solutions of this compound are prepared in relevant solvents (e.g., water, buffers, organic solvents). Solid samples are stored under controlled temperature and humidity conditions.

-

Stress Conditions: Samples are exposed to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

-

Photostability: Exposure to UV and visible light.

-

-

Time-Point Analysis: Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method.

-

Analysis: The percentage of the parent compound remaining and the formation of any degradation products are monitored. Mass spectrometry (MS) is often coupled with HPLC to identify the structure of the degradation products.

Signaling Pathways and Experimental Workflows

As no specific biological targets or signaling pathways for this compound are documented in the available literature, a hypothetical workflow for target identification and pathway analysis is presented below.

Hypothetical Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying the cellular target and affected signaling pathway of a novel compound.

Conclusion

While the chemical identity of this compound is known, a comprehensive public dataset on its solubility and stability is currently lacking. The generation of such data, following standardized experimental protocols as outlined in this guide, is a prerequisite for any meaningful preclinical or pharmaceutical development of this compound. Researchers and drug development professionals are encouraged to perform these fundamental characterization studies to enable further investigation into the potential applications of this compound.

The Selective Kappa-Opioid Agonist PD117302: A Technical Overview of Target Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of PD117302, a selective non-peptide agonist for the kappa-opioid receptor (KOR). Initially misidentified in some contexts as PD117588, PD117302 has been a valuable tool in pharmacological research for elucidating the roles of the kappa-opioid system. This document details the quantitative binding characteristics of PD117302 and the related compound CI-977 at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). Detailed experimental protocols for radioligand binding assays and functional assays measuring cAMP accumulation are provided to enable replication and further investigation. Furthermore, this guide includes visualizations of the experimental workflow and the canonical kappa-opioid receptor signaling pathway to facilitate a deeper understanding of its mechanism of action.

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target in the development of analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.[1] KOR activation is associated with analgesia, but also with less desirable effects such as dysphoria and sedation.[1] The development of selective KOR agonists is therefore crucial for dissecting these pathways and for the potential therapeutic targeting of pain, addiction, and mood disorders.[2]

PD117302 is a non-peptide compound that has demonstrated high selectivity for the kappa-opioid receptor.[3][4] This guide synthesizes the available data on its binding affinity and provides the necessary technical details for its study in a laboratory setting.

Quantitative Binding Affinity Data

The binding affinity of PD117302 and the related, more potent kappa-opioid agonist CI-977, has been determined at kappa, mu, and delta opioid receptors using radioligand binding assays. The data, summarized in Table 1, clearly demonstrates the high selectivity of both compounds for the kappa-opioid receptor.

| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| PD117302 | Kappa (κ) | [³H]-Etorphine | Guinea-pig brain homogenates | 3.7 | - | [4] |

| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵]-enkephalin ([³H]-DAMGO) | Guinea-pig brain homogenates | 408 | - | [4] | |

| Sigma (σ) | [³H]-SKF 10047 | Guinea-pig brain homogenates | 1800 | - | [4] | |

| Kappa (κ) | - | Electrically-stimulated guinea-pig ileum | - | 1.1 | [4] | |

| Kappa (κ) | - | Electrically-stimulated rabbit vas deferens | - | 45 | [4] | |

| CI-977 | Kappa (κ) | [³H]-U69593 | Guinea-pig forebrain homogenates | 0.11 | - | [5] |

| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵] enkephalin (DAMGO) | Guinea-pig forebrain homogenates | 99 | - | [5] | |

| Kappa (κ) | - | Electrically-evoked contractions of the guinea-pig ileum | - | 0.087 | [5] | |

| Kappa (κ) | - | Electrically-evoked contractions of the rabbit vas deferens | - | 3.3 | [5] |

Table 1: Binding Affinity of PD117302 and CI-977 for Opioid Receptors. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of compounds at opioid receptors.[6][7][8]

3.1.1. Materials

-

Tissue: Guinea-pig brain

-

Buffers:

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Radioligands: [³H]-Etorphine, [³H]-DAMGO, or other suitable opioid receptor radioligands.

-

Competitor Ligands: Unlabeled PD117302, naloxone (for non-specific binding).

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation cocktail.

3.1.2. Membrane Preparation

-

Homogenize fresh or frozen guinea-pig brain tissue in 20 volumes of cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

3.1.3. Binding Assay

-

On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay buffer.

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (50 - 120 µg protein).

-

50 µL of competing test compound (e.g., a serial dilution of unlabeled PD117302).

-

50 µL of radioligand solution in assay buffer.

-

-

For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., naloxone) instead of the test compound.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well filter harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

3.1.4. Data Analysis

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol outlines a general method for assessing the functional activity of PD117302 by measuring its effect on intracellular cyclic AMP (cAMP) levels, a downstream effector of KOR signaling.[9][10][11][12][13]

3.2.1. Materials

-

Cells: HEK293 cells stably or transiently expressing the human kappa-opioid receptor.

-

Media:

-

Culture Medium: MEM supplemented with 10% fetal bovine serum.

-

Assay Medium: MEM with 2% charcoal-stripped serum.

-

Stimulation Buffer: HBSS or other suitable buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) and 100 µM Ro 20-1724 (a phosphodiesterase inhibitor).

-

-

Reagents: Forskolin (to stimulate adenylyl cyclase), PD117302, cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Equipment: Cell culture incubator, 96-well plates, plate reader compatible with the chosen cAMP assay kit.

3.2.2. Assay Procedure

-

Plate the KOR-expressing cells in a 96-well plate at a density of approximately 10,000 cells per well in assay medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS.

-

For an agonist assay, add 30 µL of PD117302 at various concentrations prepared in stimulation buffer to the wells.

-

To stimulate cAMP production, add a fixed concentration of forskolin to all wells (except for the basal control).

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

3.2.3. Data Analysis

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration as a function of the log of the PD117302 concentration.

-

Fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) value.

Visualizations

Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

Kappa-Opioid Receptor Signaling Pathway

References

- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Profile of Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available information regarding the specific off-target effects of the compound PD117588 is not available. Therefore, this technical guide will provide a comprehensive framework and detailed methodologies for identifying and characterizing the off-target profile of a hypothetical kinase inhibitor, which we will refer to as "Compound X" for illustrative purposes. The principles and protocols outlined herein are broadly applicable to the preclinical safety and selectivity profiling of novel kinase inhibitors.

Introduction to Off-Target Effects

In the quest for targeted therapies, kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of structural conservation within the ATP-binding pocket of the human kinome presents a significant challenge: the potential for off-target binding.[1] Off-target effects occur when a drug molecule interacts with proteins other than its intended therapeutic target, leading to unforeseen biological consequences, potential toxicity, or even unexpected therapeutic benefits. A thorough understanding and characterization of a kinase inhibitor's off-target profile are therefore critical for its development and safe clinical translation.

This guide provides a technical overview of the key experimental approaches and data analysis workflows used to elucidate the off-target interactions of kinase inhibitors.

Identifying Off-Target Interactions: A Multi-pronged Approach

A comprehensive assessment of off-target effects typically employs a combination of in vitro biochemical assays, cell-based assays, and computational approaches.

In Vitro Kinase Profiling

Large-scale kinase screening panels are a primary tool for assessing the selectivity of a kinase inhibitor. These assays measure the inhibitory activity of a compound against a broad array of purified kinases.

Data Presentation: Hypothetical Kinome Scan Data for Compound X

The results of a kinome scan are often presented as a percentage of inhibition at a fixed compound concentration or as dissociation constants (Kd) or IC50 values.

| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |

| Primary Target | 98% | 15 |

| Off-Target Kinase A | 92% | 50 |

| Off-Target Kinase B | 85% | 120 |

| Off-Target Kinase C | 65% | 800 |

| Off-Target Kinase D | 20% | >10,000 |

| ... (400+ other kinases) | <10% | >10,000 |

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Compound X (serial dilutions in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

-

Add varying concentrations of Compound X or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

While in vitro assays are invaluable for initial screening, it is crucial to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing whether a compound binds to its target in intact cells.[1]

Data Presentation: Hypothetical CETSA Data for Compound X

CETSA results are typically presented as melt curves, showing the thermal stability of the target protein in the presence and absence of the inhibitor.

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound X) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 92 |

| 55 | 50 | 85 |

| 60 | 20 | 60 |

| 65 | 5 | 25 |

| 70 | <1 | 5 |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

-

Cell line expressing the target kinase

-

Compound X

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Treat cultured cells with Compound X or vehicle (DMSO) for a specified time.

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by sonication or multiple freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

-

Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Off-Target Effects and Experimental Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Workflow for in vitro off-target identification of Compound X.

References

In-depth Technical Guide: The Challenge in Defining a Safety and Toxicity Profile for PD117588

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive investigation into the safety and toxicity profile of the substance identified as PD117588 has revealed significant ambiguity regarding its precise chemical identity. This ambiguity precludes the creation of a definitive and reliable technical guide as requested. Research has yielded conflicting information, with the identifier "this compound" being associated with a quinolone antibacterial by a commercial supplier, while the corresponding CAS number (99734-97-1) is linked to "Tristyrylphenol ethoxylates" in broader chemical and regulatory databases. Without a confirmed chemical structure and identity, a meaningful assessment of safety and toxicity is not feasible. This document outlines the findings of the investigation and the critical need for clarification of the substance's identity.

The Challenge of Chemical Identification

An exhaustive search for "this compound" has led to contradictory findings, which are summarized below:

-

Association with Quinolone Antibacterials: A product listing from the supplier MedKoo Biosciences identifies "PD 117588" as a quinolone antibacterial agent with the assigned CAS number 99734-97-1. Quinolones are a well-established class of antibiotics with a known mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. Their safety profiles have been extensively studied.

-

Association with Tristyrylphenol Ethoxylates: Conversely, searches within broader chemical databases and regulatory documents for the CAS number 99734-97-1, and the closely related 99734-09-5, predominantly identify the substance as "Tristyrylphenol ethoxylates." These are non-ionic surfactants used in various industrial and agricultural applications. Their toxicological profiles are distinct from that of quinolone antibacterials.

-

Lack of Corroborating Evidence: No definitive scientific literature, patent, or regulatory submission could be found that bridges the gap between the identifier "this compound" and "Tristyrylphenol ethoxylates." Furthermore, dedicated searches for a Safety Data Sheet (SDS) for "this compound" from a primary manufacturer that would clarify its identity have been unsuccessful. Major chemical databases such as PubChem and ChemSpider do not currently contain a specific, well-characterized entry for "this compound."

This fundamental discrepancy in the identity of this compound makes it impossible to proceed with a responsible and accurate assessment of its safety and toxicity. The experimental protocols, signaling pathways, and quantitative toxicological data would be entirely different for a quinolone antibacterial versus a tristyrylphenol ethoxylate.

The Importance of Unambiguous Identification in Toxicology

The field of toxicology relies on the precise identification of a chemical substance to attribute observed biological effects. Without a confirmed chemical structure, it is impossible to:

-

Predict Potential Toxicities: The toxicological profile of a compound is intrinsically linked to its chemical structure and functional groups.

-

Interpret Mechanistic Studies: Understanding how a substance interacts with biological systems at a molecular level requires knowledge of its chemical properties.

-

Establish Relevant Experimental Protocols: The design of in vitro and in vivo toxicity studies is dictated by the physicochemical properties and expected biological activity of the test substance.

-

Conduct a Meaningful Risk Assessment: Evaluating the potential risk to human health requires accurate data on the correct substance.

Path Forward: A Request for Clarification

To enable the generation of the requested in-depth technical guide on the safety and toxicity of this compound, further clarification on its identity is essential. Researchers, scientists, and drug development professionals seeking this information are urged to provide one or more of the following:

-

The definitive chemical structure of this compound.

-

An alternative, verified CAS number.

-

The source of the identifier "this compound," such as a research article, patent, or internal company document.

Upon receiving unambiguous identification, a thorough and accurate safety and toxicity profile can be compiled, including the requested data tables, experimental protocols, and visualizations.

Illustrative Signaling Pathway (Hypothetical)

To demonstrate the requested visualization capabilities, the following is a hypothetical signaling pathway for a generic quinolone antibacterial, as this was one of the potential identities of this compound. It must be stressed that this diagram is for illustrative purposes only and may not be relevant to the actual this compound.

Caption: Hypothetical mechanism of action for a quinolone antibacterial.

Methodological & Application

Application Notes and Protocols for Tyrphostin AG1478, a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tyrphostin AG1478, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in cell culture experiments. Due to the unavailability of information for "PD117588," this document focuses on Tyrphostin AG1478, a well-characterized compound with a similar presumed target class, serving as an exemplary protocol for a potent EGFR inhibitor.

Introduction

Tyrphostin AG1478 is a potent and specific inhibitor of EGFR tyrosine kinase with a half-maximal inhibitory concentration (IC50) of approximately 3 nM in in vitro assays.[1][2][3] It selectively targets the EGFR (ErbB1) signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By inhibiting EGFR autophosphorylation, AG1478 effectively blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, making it a valuable tool for studying cancer biology and for the development of targeted therapies.[4][5]

Mechanism of Action

AG1478 exerts its inhibitory effects by competing with ATP for the binding site in the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby inhibiting the activation of downstream signaling molecules. The inhibition of key pathways like ERK1/2 and AKT ultimately leads to the suppression of cell proliferation, induction of apoptosis, and reduction of cell invasion.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for Tyrphostin AG1478 from cell-based assays.

| Parameter | Cell Line | Value | Reference |

| IC50 (EGFR Kinase) | - | 3 nM | [1][2][3] |

| IC50 (DNA Synthesis) | U87MG (ΔEGFR) | 4.6 µM | [2] |

| IC50 (DNA Synthesis) | U87MG (wtEGFR) | 19.67 µM | [2] |

| IC50 (DNA Synthesis) | U87MG (overexpressed wtEGFR) | 35.2 µM | [2] |

| Effective Concentration (in vivo EGFR activation block) | - | 50-150 nM | [1] |

| Growth Inhibition (MCF-7, 3 days) | 10 µM | 9.5% | [5] |

| Growth Inhibition (MCF-7, 3 days) | 20 µM | 22.2% | [5] |

| Growth Inhibition (MCF-7, 3 days) | 40 µM | 50.8% | [5] |

| Growth Inhibition (MDA-MB-231, 3 days) | 10 µM | 8.8% | [5] |

| Growth Inhibition (MDA-MB-231, 3 days) | 20 µM | 25.8% | [5] |

| Growth Inhibition (MDA-MB-231, 3 days) | 40 µM | 57.6% | [5] |

Experimental Protocols

Preparation of Tyrphostin AG1478 Stock Solution

Materials:

-

Tyrphostin AG1478 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of Tyrphostin AG1478 by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.16 mg of AG1478 (MW: 315.76 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. Solutions are typically stable for up to three months.[3]

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest (e.g., A431, MDA-MB-231, U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Tyrphostin AG1478 stock solution

-

Cell culture plates or flasks

Protocol:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells at an appropriate density in cell culture plates or flasks and allow them to attach overnight.

-

The following day, dilute the AG1478 stock solution in a complete culture medium to the desired final working concentration (e.g., 100 nM - 200 nM for potent inhibition).[1] Note that higher concentrations (10-40 µM) may be required for significant growth inhibition in some cell lines.[5]

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of AG1478.

-

Incubate the cells for the desired treatment duration (e.g., 30 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).

Cell Proliferation Assay (MTT Assay)

Materials:

-

Cells treated with AG1478 as described above

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Protocol:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Western Blot Analysis of EGFR Signaling

Materials:

-

Cells treated with AG1478

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG1478.

Caption: General experimental workflow for cell-based assays using Tyrphostin AG1478.

References

- 1. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for In Vivo Studies of PD117588

For Researchers, Scientists, and Drug Development Professionals

Disclaimers and Important Considerations

No direct in vivo dosage data for PD117588 has been identified in the public domain. The following recommendations are extrapolated from studies on other selective kappa-opioid receptor (KOR) agonists, particularly U-50488, which shares a similar mechanism of action. It is imperative that researchers conduct dose-finding studies (e.g., dose-escalation studies) to determine the optimal and safe dosage of this compound for their specific animal model and experimental endpoint. The information provided herein should be used as a guideline for initial study design.

Introduction to this compound and Kappa-Opioid Receptor Agonism

This compound is a selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor widely expressed in the central and peripheral nervous systems. Activation of KORs is associated with a range of physiological effects, including analgesia (pain relief), diuresis (increased urine production), and modulation of mood and reward pathways. Unlike mu-opioid receptor agonists, such as morphine, KOR agonists do not typically produce euphoria and have a lower risk of addiction, making them an attractive area of research for non-addictive pain management and other therapeutic applications. However, potential side effects of centrally-acting KOR agonists can include sedation and dysphoria.

Recommended Dosage and Administration for In Vivo Studies

Based on data from the structurally and functionally similar KOR agonist U-50488, a starting dosage range for this compound in rodent models is proposed.

Quantitative Data Summary for a Structurally Similar KOR Agonist (U-50488)

| Animal Model | Dosage Range | Route of Administration | Observed Effect(s) |

| Rat | 0.5 - 10 mg/kg | Intraperitoneal (i.p.) | Analgesia, diuresis, modulation of cocaine-induced effects |

| Monkey | 0.032 - 1 mg/kg | Intramuscular (i.m.) | Diuresis |

Note: The optimal dosage will depend on the specific research question, the animal species and strain, and the desired biological effect.

Experimental Protocols

Analgesia Assessment: Hot Plate Test in Rats

This protocol outlines a standard procedure to assess the analgesic effects of a KOR agonist using the hot plate test.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary)

-

Hot plate apparatus with adjustable temperature

-

Animal scale

-

Syringes and needles for administration

-

Timers

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) to the testing room for at least 1 hour before the experiment.

-

Baseline Latency:

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C).

-

Place each rat individually on the hot plate and start a timer.

-

Observe the animal for signs of pain, such as hind paw licking, shaking, or jumping.

-

Record the latency (in seconds) to the first sign of pain.

-

To prevent tissue damage, implement a cut-off time (e.g., 30 seconds), after which the animal is immediately removed from the hot plate.

-

Animals with a baseline latency outside of a predetermined range (e.g., 10-20 seconds) may be excluded.

-

-

Drug Administration:

-

Randomly assign animals to treatment groups (e.g., vehicle control, and different doses of this compound).

-

Administer the assigned treatment via the desired route (e.g., intraperitoneal injection).

-

-

Post-Treatment Latency Measurement:

-

At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

Diuresis Assessment in Rats

This protocol describes a method to evaluate the diuretic effect of a KOR agonist.

Materials:

-

This compound

-

Vehicle

-

Metabolic cages for individual housing and urine collection

-

Animal scale

-

Graduated cylinders for urine volume measurement

-

Water bottles

Procedure:

-

Animal Acclimation: Acclimate male Wistar rats (200-250g) to the metabolic cages for at least 24 hours before the experiment. Ensure free access to food and water during acclimation.

-

Fasting and Water Loading:

-

Withhold food but not water for 18 hours prior to the experiment.

-

On the day of the experiment, administer a water load (e.g., 25 ml/kg) via oral gavage to ensure adequate hydration and urine flow.

-

-

Drug Administration:

-

Immediately after water loading, administer the vehicle or this compound at the desired doses via the chosen route (e.g., subcutaneous injection).

-

-

Urine Collection and Measurement:

-

Place the animals back into the metabolic cages.

-

Collect urine at specified intervals (e.g., every hour for 4-6 hours).

-

Measure the cumulative urine volume for each animal at each time point.

-

-

Data Analysis:

-

Express the urine output as ml/kg body weight.

-

Compare the urine volume between the different treatment groups using statistical analysis (e.g., repeated measures ANOVA).

-

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by KOR agonists like this compound.

Application Notes and Protocols: Enadoline (CI-977) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR).[1][2] Despite initial identification in some sources under the alias PD117588, the scientific literature predominantly recognizes this compound as Enadoline or CI-977. It is crucial to note that Enadoline is a KOR agonist , not an antagonist. This document provides detailed application notes and protocols for the use of Enadoline in neuroscience research, with a focus on its mechanism of action, pharmacological properties, and experimental applications. Enadoline's ability to penetrate the brain allows for the investigation of centrally mediated KOR functions.[1][2]

Mechanism of Action

Enadoline selectively binds to and activates kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Upon activation, the KOR couples to inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events.[3] This signaling pathway includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of KORs also leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a decrease in neurotransmitter release, contributing to the analgesic and other central nervous system effects of Enadoline.

References

Application Notes and Protocols for Studying Cardiovascular Function Using PD117588

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD117588 is a potent and selective kappa opioid receptor (KOR) agonist. The endogenous opioid system, including the KOR, plays a significant role in modulating cardiovascular function.[1][2] Activation of KORs, which are G protein-coupled receptors coupled to Gi/Go proteins, has been shown to exert various effects on the cardiovascular system, including cardioprotection against ischemia-reperfusion injury, modulation of heart rate, and regulation of blood pressure.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate cardiovascular function in both in vitro and in vivo models.

Mechanism of Action

Activation of kappa opioid receptors by agonists like this compound initiates a signaling cascade that influences cardiomyocyte function and cardiovascular hemodynamics. KORs are expressed in cardiac tissue, including cardiomyocytes.[1] The primary mechanism involves the activation of pertussis toxin-sensitive Gi/Go proteins.[1] This leads to downstream signaling events that can include:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: Specifically, the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway has been implicated in KOR-mediated cardioprotection.[3]

-

Involvement of protein kinase C (PKC) and ATP-sensitive potassium (KATP) channels: These have been suggested as downstream effectors in opioid-induced cardioprotection.[5]

Key Cardiovascular Applications of this compound

-

Cardioprotection: Investigating the protective effects of KOR activation against myocardial ischemia-reperfusion injury.[2][4]

-

Cardiac Contractility: Studying the negative inotropic (force of contraction) and lusitropic (rate of relaxation) effects on cardiomyocytes.[1]

-

Electrophysiology: Examining the influence on heart rate (chronotropy) and the potential for anti-arrhythmic or pro-arrhythmic effects.[6][7]

-

Hemodynamics: Assessing the impact on blood pressure and vascular tone.[6][8]

Data Presentation

Table 1: Effects of KOR Agonists on Cardiovascular Parameters (Summary of Preclinical Data)

| Parameter | Model System | KOR Agonist(s) | Observed Effect | Reference(s) |

| Infarct Size | Rat model of myocardial infarction | U-50,488H, ICI 204,448, BRL 52537 | Significant reduction in infarct size | [4][9] |